Cas no 87-59-2 (2,3-Dimethylaniline)

2,3-Dimethylaniline (CAS 87-59-2) is an aromatic amine derivative characterized by the presence of two methyl groups at the 2- and 3-positions of the aniline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals. Its structural features enhance reactivity in electrophilic substitution and coupling reactions, making it valuable for constructing complex molecular frameworks. The methyl substituents contribute to steric and electronic effects, influencing regioselectivity in further functionalization. 2,3-Dimethylaniline is typically handled under controlled conditions due to its toxicity and potential sensitivity to oxidation. Proper storage in inert atmospheres and avoidance of light are recommended to maintain stability.
2,3-Dimethylaniline structure
2,3-Dimethylaniline structure
Product Name:2,3-Dimethylaniline
CAS No:87-59-2
MF:C8H11N
MW:121.179641962051
MDL:MFCD00007732
CID:34424
PubChem ID:6893
Update Time:2025-05-20

2,3-Dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dimethylbenzenamine
    • 2,3-Xylidine
    • 2,3-Dimethylaniline
    • 2,3-DIETHOXY BENZALDEHYDE
    • 2,3-dimethyl-aniline
    • 2,3-dimethylphenylamine
    • 2,3-XYLIDENE
    • 2,3-Xylylamine
    • 3-AMINO-O-XYLENE
    • CN-CBL
    • ortho-xylidine
    • o-Xylidine
    • VIC-O-XYLIDINE
    • 2,3-Dimethylbenzenamine (ACI)
    • 2,3-Xylidine (8CI)
    • Mefenamic acid impurity A
    • D0666
    • xylidin
    • BIDD:GT0208
    • 2,3-dimethyl aniline
    • DB-024273
    • DSSTox_RID_78429
    • XYLIDINE 2,3-DIMETHYLBENZENAMINE [MI]
    • AKOS000119111
    • DTXCID806304
    • DTXSID3026304
    • SCHEMBL15024
    • MEFENAMIC ACID IMPURITY A [EP IMPURITY]
    • dimethylbenzenamine
    • EN300-19069
    • MFCD00007732
    • NCGC00257712-01
    • 1-Amino-2,3-dimethylbenzene
    • Mefenamic Acid Imp. A (EP); 2,3-Dimethylaniline; Mefenamic Acid Impurity A
    • Tox21_301836
    • STL168890
    • MEFENAMIC ACID IMPURITY A (EP IMPURITY)
    • 2,3-DIMETHYLANILINE [USP-RS]
    • 2,3-Dimethylbenzeneamine
    • DSSTox_CID_6304
    • CAS-87-59-2
    • NCGC00255325-01
    • aniline, 2,3-dimethyl-
    • BRN 0742174
    • DIMETHYLANILINE, 2,3-
    • 2,3-Xylidene (2,3-Dimethylaniline)
    • NS00001055
    • UNII-ZD450ABI9X
    • EC 201-755-0
    • F2190-0462
    • CAS-1300-73-8
    • CCRIS 4739
    • NCGC00091760-01
    • 2,3 Dimethylaniline
    • Mefenamic acid impurity A, European Pharmacopoeia (EP) Reference Standard
    • 2,3-Dimethylaniline, 99%
    • Z104472546
    • ZD450ABI9X
    • 4-12-00-02497 (Beilstein Handbook Reference)
    • Q39045423
    • Benzene, 1-amino-2,3-dimethyl-
    • HSDB 2091
    • 3-Amino-1,2-xylene
    • F87288
    • 2,3-XYLIDINE [HSDB]
    • XYLIDINE 2,3-DIMETHYLBENZENAMINE
    • DSSTox_GSID_27377
    • AS-11829
    • Benzenamine, 2,3-dimethyl-
    • CHEMBL1578983
    • NCGC00091760-02
    • Benzenamine, ar,ar-dimethyl-
    • 2,3-Dimethylaniline 100 microg/mL in Acetonitrile
    • J-507033
    • 2,3-DIMETHYLANILINE (USP-RS)
    • Tox21_200158
    • 2,3-Dimethylaniline, United States Pharmacopeia (USP) Reference Standard
    • 87-59-2
    • EINECS 201-755-0
    • MDL: MFCD00007732
    • Inchi: 1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
    • InChI Key: VVAKEQGKZNKUSU-UHFFFAOYSA-N
    • SMILES: NC1C(C)=C(C)C=CC=1
    • BRN: 742174

Computed Properties

  • Exact Mass: 121.08900
  • Monoisotopic Mass: 121.089149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 90.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Light yellow liquid with special smell [1]
  • Density: 0.993 g/mL at 25 °C(lit.)
  • Melting Point: 2.5 °C (lit.)
  • Boiling Point: 221-222 °C(lit.)
  • Flash Point: Degrees Fahrenheit:204.8°F
    Degrees Celsius:96°C
  • Refractive Index: n20/D 1.569(lit.)
  • Solubility: 1.5g/l
  • Water Partition Coefficient: 30 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents. Reacts with hypochlorite bleaches. May be light sensitive.
  • PSA: 26.02000
  • LogP: 2.46680
  • Merck: 14,10084
  • Solubility: Slightly soluble in water, miscible in ethanol \ ether [9]
  • Sensitiveness: Sensitive to light
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

2,3-Dimethylaniline Security Information

  • Symbol: GHS06 GHS08 GHS09
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H311,H331,H373,H411
  • Warning Statement: P261,P273,P280,P301+P310,P311
  • Hazardous Material transportation number:UN 1711 6.1/PG 2
  • WGK Germany:2
  • Hazard Category Code: 23/24/25-33-51/53
  • Safety Instruction: S28-S36/37-S45-S61-S28A
  • RTECS:ZE8750000
  • Hazardous Material Identification: T N
  • HazardClass:6.1
  • PackingGroup:II
  • TSCA:Yes
  • Explosive Limit:1-2.7%(V)
  • Storage Condition:Store at room temperature
  • Safety Term:6.1
  • Packing Group:II
  • Risk Phrases:R23/24/25; R33; R51/53

2,3-Dimethylaniline Customs Data

  • HS CODE:29214910
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,3-Dimethylaniline Pricemore >>

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2,3-Dimethylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Graphite ,  Chitosan Solvents: Tetrahydrofuran ,  Water ;  48 h, 50 bar, 130 °C
Reference
Metallo-aerogels derived from chitosan with encapsulated metal nanoparticles as robust, efficient and selective nanocatalysts to toward reduction of nitroarenes
Shen, Yajing; et al, Nano Research, 2021, 14(1), 59-65

Production Method 2

Reaction Conditions
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether ,  Water
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Production Method 3

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
2.1 Reagents: Vitride Solvents: Toluene
2.2 Reagents: Trifluoroacetic acid Solvents: Hexane
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 5

Reaction Conditions
1.1 -
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium iodide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 7

Reaction Conditions
1.1 Reagents: Silica Solvents: Ethanol ,  Water ;  2 h, rt
Reference
Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran
Pace, Vittorio; et al, Green Chemistry, 2011, 13(8), 1986-1989

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (polyamino-quinone coordinated) Solvents: Ethanol ,  Water ;  3.5 h, 10 bar, 373 K
Reference
Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes on Cobalt Single-Atom Catalysts
Li, Muhong; et al, ACS Catalysis, 2022, 12(19), 11960-11973

Production Method 9

Reaction Conditions
1.1 Solvents: Methanol ;  200 - 250 °C
Reference
Preparation of 2,3,5-trimethylhydroquinone from 3-nitro-o-xylene
, Russian Federation, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene
1.2 Reagents: Trifluoroacetic acid Solvents: Hexane
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 11

Reaction Conditions
Reference
Preparation of 2,4-dihydroxyquinolines as agrochemical and pharmaceutical intermediates
, European Patent Organization, , ,

Production Method 12

Reaction Conditions
Reference
Preparation of 2,4-dihydroxyquinolines as agrochemical and pharmaceutical intermediates
, European Patent Organization, , ,

Production Method 13

Reaction Conditions
Reference
The regioselectivity of metal hydride reductions of 3-substituted phthalic anhydrides
Soucy, C.; et al, Journal of Organic Chemistry, 1987, 52(1), 129-34

Production Method 14

Reaction Conditions
Reference
Mathematical description of the 3,4-xylidine production process
Veksher, M. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1982, 16(1), 86-9

Production Method 15

Reaction Conditions
1.1 Reagents: Copper oxide (CuO) ,  Ammonia ,  Water Solvents: Water
Reference
Aromatic amines from carboxylic acids and ammonia. A homogeneous catalytic process
Arzoumanidis, Gregory G.; et al, Journal of Organic Chemistry, 1981, 46(19), 3930-2

Production Method 16

Reaction Conditions
1.1 Solvents: Toluene
2.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
3.1 Reagents: Vitride Solvents: Toluene
3.2 Reagents: Trifluoroacetic acid Solvents: Hexane
3.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 17

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 18

Reaction Conditions
1.1 Solvents: Toluene
1.2 Solvents: Toluene
1.3 Reagents: Triethylamine Solvents: Toluene
2.1 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 19

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane
1.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Production Method 20

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium borohydride
2.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane
2.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
3.2 -
4.1 Solvents: Toluene
5.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
6.1 Reagents: Vitride Solvents: Toluene
6.2 Reagents: Trifluoroacetic acid Solvents: Hexane
6.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

2,3-Dimethylaniline Raw materials

2,3-Dimethylaniline Preparation Products

2,3-Dimethylaniline Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on 2,3-Dimethylaniline

2,3-Dimethylaniline (CAS No. 87-59-2): An Overview of Its Properties, Applications, and Recent Research

2,3-Dimethylaniline (CAS No. 87-59-2) is a versatile organic compound that has found extensive applications in various fields, including chemical synthesis, pharmaceuticals, and materials science. This aromatic amine is characterized by its unique structure, which consists of an aniline core substituted with two methyl groups at the 2 and 3 positions. The compound's molecular formula is C8H11N, and it has a molecular weight of approximately 121.18 g/mol.

The physical properties of 2,3-Dimethylaniline are noteworthy. It is a colorless to pale yellow liquid with a characteristic amine odor. The compound has a boiling point of around 194°C and a melting point of -14°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and chloroform. These properties make it suitable for use in a variety of chemical processes and reactions.

In the realm of chemical synthesis, 2,3-Dimethylaniline serves as an important intermediate for the production of various compounds. Its reactivity stems from the presence of the amino group and the electron-donating methyl groups, which can participate in a wide range of reactions such as acylation, alkylation, and coupling reactions. For instance, it can be used to synthesize dyes, pigments, and other organic compounds with specific functional groups.

The pharmaceutical industry has also recognized the potential of 2,3-Dimethylaniline. It is used as a starting material for the synthesis of several drugs and drug intermediates. One notable application is in the production of antihistamines and other therapeutic agents. The compound's ability to undergo selective functionalization allows for the creation of derivatives with enhanced biological activity and reduced side effects.

Recent research has further expanded the applications of 2,3-Dimethylaniline. A study published in the Journal of Organic Chemistry highlighted its use in the development of novel catalysts for asymmetric synthesis. The unique electronic properties of the compound make it an excellent ligand for transition metal complexes, which can be used to catalyze enantioselective reactions with high efficiency and selectivity.

In materials science, 2,3-Dimethylaniline has been explored for its potential in the fabrication of conductive polymers and electronic materials. Its ability to form stable radical cations through electrochemical oxidation makes it a promising candidate for use in organic electronics and energy storage devices. Researchers at the University of California have demonstrated that derivatives of 2,3-Dimethylaniline can be used to create highly conductive polymer films with tunable electronic properties.

The environmental impact of 2,3-Dimethylaniline is another area of active research. While it is generally considered safe when handled properly, there are ongoing studies to evaluate its long-term effects on ecosystems. Efforts are being made to develop more sustainable synthesis methods that minimize waste and reduce environmental impact. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound align with environmental standards.

Safety considerations are paramount when working with 2,3-Dimethylaniline. It is important to handle this compound with appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation. Storage should be in tightly sealed containers away from heat sources and incompatible materials. Proper disposal methods should be followed to ensure environmental safety.

In conclusion, 2,3-Dimethylaniline (CAS No. 87-59-2) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceuticals, materials science, and beyond. Its unique properties make it an essential building block for many advanced materials and products. Ongoing research continues to uncover new uses and improve our understanding of this versatile compound.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-59-2)2,3-Dimethylaniline
sfd18421;1643704
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:87-59-2)2,3-Dimethylaniline
A1237755
Purity:99%
Quantity:2.5kg
Price ($):174
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